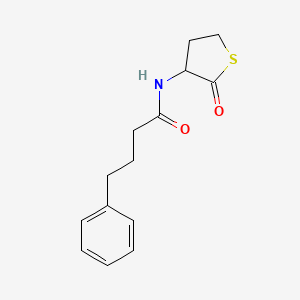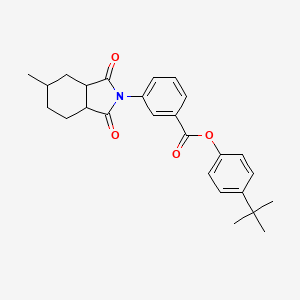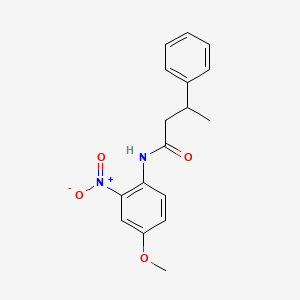![molecular formula C23H16ClNO2S2 B3981134 5-[4-(benzyloxy)benzylidene]-3-(4-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3981134.png)
5-[4-(benzyloxy)benzylidene]-3-(4-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one
Vue d'ensemble
Description
5-[4-(benzyloxy)benzylidene]-3-(4-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative that has attracted attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
Mécanisme D'action
The mechanism of action of 5-[4-(benzyloxy)benzylidene]-3-(4-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, it has been suggested that this compound exerts its pharmacological effects by modulating various cellular signaling pathways. For example, it has been reported to activate the peroxisome proliferator-activated receptor gamma (PPAR-γ) pathway, which plays a role in glucose and lipid metabolism. It has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in tissue remodeling and cancer progression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. In vitro studies have shown that this compound has anticancer, antidiabetic, anti-inflammatory, and antimicrobial activities. In vivo studies have demonstrated its potential as a therapeutic agent for various diseases such as cancer, diabetes, and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-[4-(benzyloxy)benzylidene]-3-(4-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its relatively simple synthesis method. Moreover, this compound has shown promising results in various in vitro and in vivo studies, which makes it a potential candidate for further investigation. However, one of the limitations of using this compound is its potential toxicity, which needs to be carefully evaluated before its clinical application.
Orientations Futures
There are several future directions for the study of 5-[4-(benzyloxy)benzylidene]-3-(4-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one. One of the directions is to investigate its potential as a therapeutic agent for various diseases such as cancer, diabetes, and inflammation. Another direction is to explore its potential as a herbicide and insecticide in agriculture. Moreover, there is a need to evaluate its toxicity and pharmacokinetic properties before its clinical application. Finally, the synthesis of new derivatives based on this compound could lead to the development of new materials with unique properties.
Applications De Recherche Scientifique
The 5-[4-(benzyloxy)benzylidene]-3-(4-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has been investigated for its anticancer, antidiabetic, anti-inflammatory, and antimicrobial activities. In agriculture, it has been studied for its potential as a herbicide and insecticide. In material science, it has been explored for its use in the synthesis of new materials with unique properties.
Propriétés
IUPAC Name |
3-(4-chlorophenyl)-5-[(4-phenylmethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClNO2S2/c24-18-8-10-19(11-9-18)25-22(26)21(29-23(25)28)14-16-6-12-20(13-7-16)27-15-17-4-2-1-3-5-17/h1-14H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMMVJIKNSWENAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=C3C(=O)N(C(=S)S3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-hydroxy-3-(1-pyrrolidinyl)propyl]-N-(3-nitrophenyl)benzenesulfonamide hydrochloride](/img/structure/B3981057.png)
![4-[bis(2-hydroxyethyl)amino]-1-cyclohexyl-1-phenyl-2-butyn-1-ol hydrochloride](/img/structure/B3981063.png)


![N~2~-(2-fluorophenyl)-N~1~-{2-methyl-4-[(phenylthio)methyl]phenyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3981091.png)

![N-[1-(1-adamantyl)ethyl]-2-methyl-5-phenyl-3-furamide](/img/structure/B3981098.png)



![2-(5-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3981121.png)
![4-{4-ethyl-6-[4-(ethylsulfonyl)piperazin-1-yl]pyrimidin-2-yl}morpholine](/img/structure/B3981141.png)
![1-[2-(2-chlorophenoxy)ethyl]-3-propyl-1,3-dihydro-2H-benzimidazol-2-imine hydrobromide](/img/structure/B3981144.png)